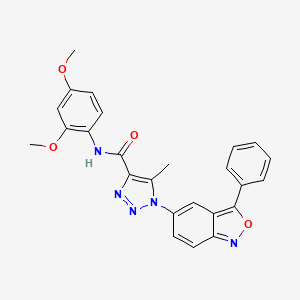![molecular formula C20H21N3O3 B11323731 2-ethoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11323731.png)
2-ethoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]benzamid ist eine synthetische organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Es zeichnet sich durch seine einzigartige molekulare Struktur aus, die eine Ethoxygruppe, eine Methoxybenzylgruppe und eine Pyrazolylgruppe umfasst, die an einen Benzamid-Kern gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Ethoxy-N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]benzamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst die folgenden Schritte:
Bildung des Pyrazolrings: Dies kann durch Reaktion von Hydrazin mit einem geeigneten 1,3-Diketon unter sauren oder basischen Bedingungen erreicht werden.
Anlagerung der Methoxybenzylgruppe: Dieser Schritt beinhaltet die Alkylierung des Pyrazolrings mit 4-Methoxybenzylchlorid in Gegenwart einer Base wie Kaliumcarbonat.
Bildung des Benzamid-Kerns: Der letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit 2-Ethoxybenzoylchlorid in Gegenwart einer Base wie Triethylamin.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung automatisierter Reaktoren, kontinuierlicher Fließsysteme und fortschrittlicher Reinigungsverfahren wie Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Ethoxy-N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]benzamid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Benzyl- und Ethoxypositionen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Natriumhydrid in Dimethylformamid (DMF).
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]benzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Potenzielle Verwendung als Sonde zur Untersuchung biologischer Pfade und Interaktionen.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 2-Ethoxy-N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Entzündungen oder der Proliferation von Krebszellen beteiligt sind, und so ihre therapeutischen Wirkungen entfalten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Ethoxy-N-(4-Methoxybenzyl)benzamid
- 4-Ethoxy-N-(2-Methoxybenzyl)benzamid
Einzigartigkeit
2-Ethoxy-N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]benzamid ist aufgrund des Vorhandenseins der Pyrazolylgruppe einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Dieses strukturelle Merkmal unterscheidet sie von anderen ähnlichen Verbindungen und kann zu ihren spezifischen Interaktionen mit molekularen Zielstrukturen beitragen.
Eigenschaften
Molekularformel |
C20H21N3O3 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-ethoxy-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-26-18-7-5-4-6-17(18)20(24)22-19-12-13-21-23(19)14-15-8-10-16(25-2)11-9-15/h4-13H,3,14H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
PDBFIEZIRQHUAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11323657.png)
![2-(4-tert-butylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11323661.png)
![7-cyclohexyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323664.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11323670.png)
![2-[5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11323671.png)

![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11323678.png)
![2-(2-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-benzothiazole](/img/structure/B11323682.png)
![9-(3-methoxyphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11323695.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B11323696.png)

![1-(2-phenylethyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323705.png)
![7-bromo-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11323714.png)

